molecular formula C30H34ClN7O10S2 B606585 Cefiderocol CAS No. 1225208-94-5

Cefiderocol

Cat. No.: B606585
CAS No.: 1225208-94-5
M. Wt: 752.2 g/mol
InChI Key: DBPPRLRVDVJOCL-FQRUVTKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefiderocol is synthesized through a multi-step process involving the formation of a cephalosporin core and the attachment of a catechol-type siderophore moiety. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Biochemical Interaction with Pseudomonas aeruginosa PBP3

Cefiderocol reacts with penicillin-binding protein 3 (PBP3) in P. aeruginosa through a mechanism involving covalent binding and side-chain elimination. Kinetic studies reveal:

Compoundkinactk_{\text{inact}} (min⁻¹)KIK_I (µM)kcat/Kk_{\text{cat}}/K (µM⁻¹·min⁻¹)
This compound 7.3 ± 0.17.0 ± 0.13000 ± 200
Ceftazidime7.1 ± 0.16.6 ± 0.13400 ± 400

The reaction proceeds via C3 pyrrolidinium group elimination , forming a stable acyl-enzyme complex (Scheme 1) . Structural analysis shows:

  • Salt bridge interactions between this compound’s C7 oxime-carboxylic acid and Arg440 (2.6–3.4 Å) .
  • Hydrogen bonding with Thr438 and Glu242 stabilizes the β-lactam ring .
  • Unlike cefepime, this compound’s chlorocatechol side chain enhances siderophore-mediated uptake but does not directly participate in PBP3 binding .

Degradation Pathways and Metabolite Formation

This compound undergoes limited enzymatic degradation but forms stable metabolites in plasma:

MetabolitePlasma AUC Contribution (%)
This compound92.3
Pyrrolidine chlorobenzamide (PCBA)4.7
Minor metabolites< 2 each

PCBA arises from hydrolytic cleavage of the C3 side chain, a degradation pathway confirmed via 14C^{14}\text{C}-labelled studies . The terminal elimination half-life is 2–3 hours, with renal excretion as the primary route .

Analytical Characterization via LC-ITD-MS/MS

Chromatographic and mass spectrometric parameters for this compound analysis include:

Mass Transitions

AnalyteRetention Time (min)Precursor Ion (m/zm/z)Product Ion (m/zm/z)
This compound1.58752.1285.2
This compound-d121.58764.1297.3

Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
09550.5
25950.5

This method achieves baseline separation within 4 minutes, demonstrating this compound’s stability under acidic mobile phase conditions .This compound’s reactivity is defined by its targeted PBP3 binding, controlled degradation into PCBA, and robust analytical detectability. These properties underpin its clinical efficacy against multidrug-resistant Gram-negative pathogens.

Mechanism of Action

Cefiderocol is structurally and functionally similar to other cephalosporins, such as cefepime and ceftazidime, but with unique features:

Unique Features:

Comparison with Similar Compounds

Cefiderocol represents a significant advancement in the fight against multidrug-resistant bacterial infections, offering a unique mechanism of action and broad-spectrum efficacy. Its development and application continue to be a focus of scientific research and clinical practice.

Biological Activity

Cefiderocol, a novel siderophore cephalosporin, has emerged as a critical agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, combined with its stability against various beta-lactamases, makes it a promising candidate for treating severe infections caused by resistant pathogens. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through a unique mechanism that enhances its ability to penetrate the cell membranes of Gram-negative bacteria. It utilizes iron transport systems to gain entry into bacterial cells. By binding to ferric iron via its catechol moiety, this compound effectively mimics natural siderophores, allowing it to bypass typical resistance mechanisms employed by bacteria.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against a wide range of MDR Gram-negative pathogens. Below is a summary of its activity based on various studies:

PathogenMIC90 (mg/L)Comparison Antibiotics
Pseudomonas aeruginosa0.5Meropenem: 8, Ceftazidime: 4
Klebsiella pneumoniae1Meropenem: >16
Acinetobacter baumannii0.5Meropenem: >16
Enterobacter cloacae1Ceftazidime: >16

This compound consistently shows lower Minimum Inhibitory Concentration (MIC) values than comparator antibiotics across various studies, indicating its superior efficacy against resistant strains .

Efficacy Against Biofilms

One notable aspect of this compound's activity is its effectiveness against biofilms formed by MDR pathogens. A study reported that this compound achieved a 93% reduction in biofilm levels of Pseudomonas aeruginosa, significantly outperforming other antibiotics such as imipenem and tobramycin, which showed reductions between 49% and 82% . This characteristic is particularly advantageous in clinical settings where biofilm-associated infections are prevalent.

Case Study 1: Treatment of Invasive Infections

A clinical report highlighted the successful use of this compound as monotherapy for invasive infections caused by MDR Acinetobacter baumannii and Klebsiella pneumoniae. The study noted that patients exhibited significant clinical improvement and microbiological clearance post-treatment, underscoring this compound's potential as an effective treatment option for severe infections .

Case Study 2: Pharmacokinetics and Safety

In a pharmacokinetic study involving patients with complicated urinary tract infections, this compound demonstrated favorable pharmacokinetic properties that support its dosing regimen. The safety profile was consistent with prior studies, showing minimal adverse effects while effectively managing infections caused by carbapenem-resistant organisms .

Comparative Studies

Recent investigations have compared this compound's activity against various beta-lactamase producing strains. A study involving 189 non-fermentative Gram-negative bacteria found that this compound maintained potent activity against all tested strains, including those producing metallo-beta-lactamases (MBLs), where it exhibited MIC values significantly lower than those observed for other beta-lactams .

Q & A

Q. Basic: How should researchers design in vitro studies to assess cefiderocol’s activity against multidrug-resistant (MDR) Gram-negative pathogens?

Methodological Answer:

  • Key Parameters : Include standardized broth microdilution under iron-depleted conditions to mimic host physiology, as this compound’s siderophore activity is iron concentration-dependent .
  • Control Strains : Use reference strains (e.g., Acinetobacter baumannii ATCC 19606) and clinical isolates with defined resistance mechanisms (e.g., carbapenemases, extended-spectrum β-lactamases) to contextualize MIC values .
  • Iron Modulation : Test activity across varying iron concentrations (e.g., 0–100 μM) to quantify the "Trojan horse" effect .
  • Reproducibility : Follow CLSI/EUCAST guidelines for susceptibility testing and report iron chelator usage (e.g., deferoxamine) to ensure comparability across studies .

Q. Basic: What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for preclinical modeling of this compound efficacy?

Methodological Answer:

  • Time-Dependent Activity : Focus on the time above MIC (fT > MIC) in serum and tissue, as this compound exhibits concentration-independent bactericidal activity .
  • Protein Binding : Adjust for ~60% protein binding in plasma to calculate free drug concentrations .
  • Iron Saturation : Model iron dynamics in infection sites (e.g., urinary tract, lungs) to predict drug penetration via siderophore-mediated uptake .
  • Animal Models : Use neutropenic murine thigh or lung infection models with iron supplementation to mimic human pharmacokinetics .

Q. Advanced: How can researchers reconcile contradictory mortality data between randomized trials (e.g., CREDIBLE-CR) and observational studies (e.g., PROVE)?

Methodological Answer:

  • Confounder Adjustment : Apply inverse probability of treatment weighting (IPTW) or propensity score matching to balance baseline characteristics (e.g., comorbidities, pathogen resistance profiles) in observational cohorts .
  • Endpoint Harmonization : Align definitions of "clinical cure" and "mortality" across studies (e.g., 30-day all-cause vs. infection-related mortality) .
  • Subgroup Analysis : Stratify by infection type (e.g., bacteremia vs. pneumonia) and pathogen (e.g., A. baumannii vs. P. aeruginosa) to identify context-specific efficacy .
  • Meta-Analysis : Pool data from Phase 2/3 trials and real-world studies using random-effects models to quantify heterogeneity .

Q. Advanced: What experimental approaches are recommended to evaluate the emergence of this compound resistance during treatment?

Methodological Answer:

  • Serial Isolate Collection : Perform whole-genome sequencing on pre- and post-treatment isolates to detect mutations in siderophore receptors (e.g., pirA), β-lactamases, or porin channels .
  • Chequerboard Assays : Test for synergy/antagonism with β-lactams, aminoglycosides, or tetracyclines to identify resistance-suppressing combinations .
  • Dynamic Resistance Models : Use hollow-fiber infection systems to simulate human PK/PD and monitor MIC shifts under prolonged drug exposure .
  • Resistance Gene Screening : Employ PCR for metallo-β-lactamases (e.g., NDM, VIM) and efflux pump overexpression .

Q. Advanced: How should clinical trials be designed to compare this compound monotherapy versus combination regimens for carbapenem-resistant infections?

Methodological Answer:

  • Adaptive Design : Use a master protocol with Bayesian statistics to allocate patients to monotherapy or combination arms based on interim efficacy/safety data .
  • Endpoint Selection : Prioritize composite endpoints (e.g., microbiological eradication + clinical cure) to capture multifaceted outcomes .
  • Standardized Combinations : Test this compound with agents lacking overlapping resistance mechanisms (e.g., colistin, fosfomycin) and predefine dosing protocols .
  • Rescue Therapy Criteria : Define thresholds for regimen escalation (e.g., persistent bacteremia at 72 hours) to maintain ethical rigor .

Q. Basic: What statistical methods are appropriate for analyzing microbiological clearance in this compound trials?

Methodological Answer:

  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare time-to-clearance between treatment arms .
  • Multivariate Regression : Adjust for covariates (e.g., baseline MIC, renal function) via Cox proportional hazards models .
  • Missing Data Handling : Apply multiple imputation or worst-case sensitivity analysis for missing blood culture follow-ups .

Q. Advanced: How can real-world evidence (RWE) studies complement this compound clinical trial data?

Methodological Answer:

  • Data Harmonization : Use common data models (e.g., OMOP) to standardize variables across electronic health records and trial databases .
  • Bias Mitigation : Apply target trial emulation frameworks to minimize confounding by indication in retrospective cohorts .
  • Outcome Validation : Cross-reference RWE findings with trial subpopulations (e.g., ICU patients, carbapenem-resistant A. baumannii) .

Q. Basic: What protocols ensure reproducibility in in vivo models of this compound efficacy?

Methodological Answer:

  • Detailed Methodology : Report strain origins, inoculation doses, and iron supplementation levels in animal feed .
  • Blinding : Use coded treatment groups to reduce observer bias in outcome assessments .
  • Sample Size Justification : Perform power calculations based on pilot data for primary endpoints (e.g., bacterial load reduction) .

Q. Advanced: What molecular mechanisms underlie this compound resistance, and how can they be experimentally validated?

Methodological Answer:

  • Mechanistic Studies :
    • Siderophore Receptor Knockouts : Use CRISPR-Cas9 to delete pirA or cirA in A. baumannii and assess MIC changes .
    • Efflux Pump Inhibition : Test phenylalanine-arginine β-naphthylamide (PAβN) to quantify efflux contributions .
    • Enzyme Hydrolysis Assays : Measure this compound degradation by purified β-lactamases (e.g., OXA-23, KPC) .

Q. Basic: How should researchers validate susceptibility testing methods for this compound in clinical isolates?

Methodological Answer:

  • Comparative Methods : Cross-validate disc diffusion, E-test, and broth microdilution against EUCAST/CLSI breakpoints (MIC ≤2 μg/mL) .
  • Iron Chelation : Supplement media with deferoxamine (50 μg/mL) to replicate in vivo iron-limited conditions .
  • Quality Control : Include reference strains (e.g., E. coli ATCC 25922) in each assay run .

Properties

Key on ui mechanism of action

Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect.

CAS No.

1225208-94-5

Molecular Formula

C30H34ClN7O10S2

Molecular Weight

752.2 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1

InChI Key

DBPPRLRVDVJOCL-FQRUVTKNSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis5

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-649266;  S 649266;  S649266;  GSK2696266D;  GSK-2696266D;  GSK 2696266D;  S-649266D;  S 649266D;  S649266D;  Cefiderocol;  Fetroja.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.